molecular formula C11H8BrI B14790535 2-(Bromomethyl)-5-iodonaphthalene

2-(Bromomethyl)-5-iodonaphthalene

Cat. No.: B14790535
M. Wt: 346.99 g/mol
InChI Key: UTMUXGILNPCCHW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of bromomethyl and iodine substituents on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-iodonaphthalene typically involves the bromination and iodination of naphthalene derivatives. One common method involves the bromination of 5-iodonaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of advanced reactors and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-iodonaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)-5-iodonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-iodonaphthalene in chemical reactions involves the activation of the bromomethyl and iodine substituents. The bromomethyl group can undergo nucleophilic substitution, while the iodine substituent can participate in cross-coupling reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions that promote the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-5-iodonaphthalene is unique due to the presence of both bromomethyl and iodine substituents on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H8BrI

Molecular Weight

346.99 g/mol

IUPAC Name

6-(bromomethyl)-1-iodonaphthalene

InChI

InChI=1S/C11H8BrI/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,7H2

InChI Key

UTMUXGILNPCCHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CBr)C(=C1)I

Origin of Product

United States

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